molecular formula C11H14N2O4 B096235 tert-Butyl 4-nitrophenylcarbamate CAS No. 18437-63-3

tert-Butyl 4-nitrophenylcarbamate

Cat. No. B096235
CAS RN: 18437-63-3
M. Wt: 238.24 g/mol
InChI Key: XZBFRRXPMQLVPL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-nitrophenylcarbamate is a chemical compound that serves as an important intermediate in organic synthesis. It is related to a class of compounds that are used in various chemical transformations and reactions to create biologically active molecules and other complex organic structures.

Synthesis Analysis

The synthesis of tert-butyl N-hydroxycarbamates, which are closely related to tert-butyl 4-nitrophenylcarbamate, can be achieved from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds can act as N-(Boc)-protected nitrones, which are useful in the synthesis of N-(Boc)hydroxylamines, indicating their utility as building blocks in organic synthesis . Additionally, tert-butyl N-hydroxycarbamate can be oxidized to tert-butyl nitrosoformate using alkyl hydroperoxides as terminal oxidants in a vanadium-catalyzed reaction. The resulting intermediate can undergo a Diels–Alder reaction with dienes to yield a variety of functionalized 3,6-dihydro-2H-1,2-oxazines .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives have been studied using various spectroscopic methods and X-ray crystallography. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, with its crystal structure determined by X-ray diffraction. Density functional theory (DFT) calculations have been used to further analyze the molecular structure, providing insights into the stability and molecular conformations .

Chemical Reactions Analysis

Tert-butyl nitrite has been used as a reagent for the synthesis of N-nitrosoamides from N-alkyl amides, indicating the versatility of tert-butyl carbamate derivatives in chemical reactions. This reagent also facilitates the hydrolysis of N-methoxyamides to carboxylic acids and the synthesis of benzocoumarins and isocoumarins through various bond activations . The tert-butyl carbamate moiety is also present in intermediates for the synthesis of biologically active compounds, such as omisertinib (AZD9291), showcasing its importance in pharmaceutical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from their molecular structure and reactivity. For example, the tert-butyl group is known to impart steric bulk, which can influence the reactivity and solubility of the compound. The nitro group is an electron-withdrawing substituent that can affect the electron density of the molecule, potentially making it more reactive in certain chemical reactions. The carbamate group itself is a functional group that can participate in various chemical transformations, such as nucleophilic substitutions and oxidation-reduction reactions .

Scientific Research Applications

Application 1: Inhibition of COX-2/5-LO Enzymes

  • Summary of the Application : The compound “tert-Butyl 4-nitrophenylcarbamate” has been studied for its potential as a dual inhibitor of cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) enzymes . These enzymes are key players in the biosynthesis of eicosanoids, a group of signaling molecules that play a role in inflammation and cancer .
  • Methods of Application : The study involved the synthesis of di-tert-butylphenol derivatives, including “tert-Butyl 4-nitrophenylcarbamate”, and their testing as inhibitors of COX-2 and 5-LO . The inhibitory activities of these compounds were evaluated in vitro .

Application 2: Petrochemical Industry

  • Summary of the Application : “tert-Butylcatechol (TBC)”, a compound similar to “tert-Butyl 4-nitrophenylcarbamate”, has been tested as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products .
  • Methods of Application : The study involved testing TBC under laboratory conditions, as well as pilot- and industrial-scale tests . The inhibitor was evaluated in the thermal treatment of styrene .

Application 3: Biocatalytic Processes

  • Summary of the Application : The “tert-butyl” group, which is part of “tert-Butyl 4-nitrophenylcarbamate”, is used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
  • Results or Outcomes : The study suggested that the “tert-butyl” group could have potential applications in biocatalytic processes .

Application 4: Preparation of t-Butyl Nα-Protected Amino Acid Esters

  • Summary of the Application : A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed .
  • Methods of Application : The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
  • Results or Outcomes : The scope of the substrates is quite general .

Application 5: Impact on Biopharmaceutical Formulations

  • Summary of the Application : The tert-butyl group, which is part of “tert-Butyl 4-nitrophenylcarbamate”, has been studied for its impact on biopharmaceutical formulations .
  • Results or Outcomes : The study suggested that the “tert-butyl” group could have potential applications in biopharmaceutical formulations .

Safety And Hazards

When handling “tert-Butyl 4-nitrophenylcarbamate”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

tert-butyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBFRRXPMQLVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338009
Record name tert-Butyl 4-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-nitrophenylcarbamate

CAS RN

18437-63-3
Record name 1,1-Dimethylethyl N-(4-nitrophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18437-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wang, YL Liang, J Qu - scholar.archive.org
All reactions were carried out in aerial atmosphere, unless otherwise mentioned. Water was purchased from Watson water or from Milli-Q® Ultrapure Water Purification System. Flash …
Number of citations: 0 scholar.archive.org
ET John - Journal of the Chemical Society, Perkin Transactions 1, 1994 - pubs.rsc.org
… tert-Butyl 4-Nitrophenylcarbamate 20.-A mixture of 4nitrobenzoyl azide (7 g) in dry toluene (70 cm3) was heated gently to reflux and was then heated for a further 0.5 h. Dry tertbutyl …
Number of citations: 144 pubs.rsc.org
EG Yang, N Mustafa, EC Tan, A Poulsen… - Journal of medicinal …, 2016 - ACS Publications
Blockage of more than one oncoprotein or pathway is now a standard approach in modern cancer therapy. Multiple inhibition is typically achieved with two or more drugs. Herein, we …
Number of citations: 83 pubs.acs.org

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